4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole
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Overview
Description
4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a 2-methoxyethyl group at the 1-position of the triazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-1H-1,2,3-triazole: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-1H-1,2,3-triazole: Lacks the 2-methoxyethyl group, affecting its solubility and biological activity.
1-(2-Methoxyethyl)-4-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a bromine atom, leading to different chemical properties.
Uniqueness
4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole is unique due to the presence of both the bromine atom and the 2-methoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
2169117-28-4 |
---|---|
Molecular Formula |
C5H8BrN3O |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
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